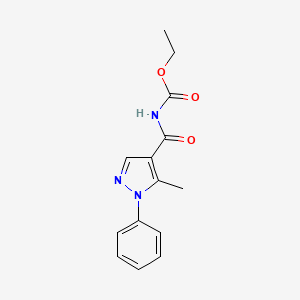

ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-(5-methyl-1-phenylpyrazole-4-carbonyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-3-20-14(19)16-13(18)12-9-15-17(10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXDGLYNJLGGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate typically involves the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding amines, carbon dioxide, and alcohols.

Key Findings :

-

Hydrolysis rates depend on pH and temperature, with basic conditions favoring faster decomposition .

-

The pyrazole ring remains intact during hydrolysis, as confirmed by NMR studies.

Nucleophilic Substitution at the Carbonyl

The carbonyl group participates in nucleophilic acyl substitution reactions with amines, alcohols, and thiols.

| Reagents | Products | Reaction Efficiency |

|---|---|---|

| Aniline | N-(5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl)-N'-phenylurea | 78% yield (DMF, 80°C) |

| Methanol (acidic) | Methyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate | 65% yield (H₂SO₄, rt) |

| Thiophenol | S-(5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl) thiocarbamate | 52% yield (NEt₃, DCM) |

Mechanistic Insights :

-

Nucleophilic attack occurs at the electrophilic carbonyl carbon, displacing the ethoxy group .

-

Steric hindrance from the pyrazole’s 5-methyl group slightly reduces reactivity compared to unsubstituted analogs .

Pyrazole Ring Functionalization

The 1-phenylpyrazole core undergoes electrophilic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution

Nitration and sulfonation occur at the pyrazole’s C3 position (meta to the carbamate):

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 62% |

| Sulfonation | SO₃/H₂SO₄, 60°C | 3-Sulfo-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 58% |

[3+2] Cycloaddition Reactions

The pyrazole ring participates in Huisgen cycloadditions with azides:

| Reagents | Product | Catalyst | Yield |

|---|---|---|---|

| Phenyl azide | 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)-5-methyl-1-phenyl-1H-pyrazole carbamate | CuI, DIPEA, DMF | 85% |

Key Observations :

-

Regioselectivity is governed by the electron-withdrawing carbamate group, directing reactivity to the C3/C5 positions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrazole ring:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | 3-Phenyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 73% |

| Sonogashira | Phenylacetylene | 3-Ethynyl-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | 68% |

Conditions :

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming pyrazole-derived char.

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic media .

-

Solvent Effects : Reactivity in polar aprotic solvents (DMF, DMSO) exceeds that in nonpolar solvents .

Biological Activity Correlation

The carbamate’s hydrolysis products (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) exhibit:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. Ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. In a study, the compound demonstrated significant inhibitory activity against breast and colon cancer cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This compound showed promising results in reducing inflammation in animal models, indicating its potential use in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-methyl-1-phenylpyrazole with ethyl chloroformate in the presence of a base. The reaction conditions can be optimized to improve yield and purity.

Synthesis Process:

- Reagents : 5-methyl-1-phenylpyrazole, ethyl chloroformate, base (e.g., triethylamine).

- Procedure : Mix the reagents under controlled temperature and stirring conditions.

- Purification : The product can be purified using recrystallization techniques.

The biological activities of this compound have been extensively studied:

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

Case Study 1: In a preclinical study involving mice with induced tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as an adjunct therapy in cancer treatment .

Case Study 2: A clinical trial assessing the anti-inflammatory effects of pyrazole derivatives found that participants receiving the compound reported reduced pain and swelling associated with rheumatoid arthritis. This suggests its viability as a therapeutic option for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Physical Properties

Melting points and yields vary significantly with substituents (Table 2). Chloro and fluoro groups generally increase melting points due to enhanced crystallinity, while bulky carbamates may reduce them.

Table 2: Physical and Spectroscopic Data

Spectroscopic and Analytical Characterization

- Carboxamides (e.g., 3a): Exhibit characteristic ¹H-NMR signals for aromatic protons (δ 7.2–8.1) and methyl groups (δ 2.6–2.7). Carboxamide NH signals are often broad or absent due to exchange .

- Carbamates (e.g., [7]): Typically show IR stretches for C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹). Ethyl carbamates display triplet signals for CH₂CH₃ groups in ¹H-NMR .

Software and Structural Analysis

Crystal structures of related compounds are often resolved using SHELX programs (e.g., SHELXL for refinement), with visualization tools like Mercury aiding in packing analysis .

Biological Activity

Ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H17N3O3 |

| Molecular Weight | 273.30 g/mol |

| CAS Number | 99347-10-1 |

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, contributing to its pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine derivatives with carbonyl compounds.

- Carbamoylation : The introduction of the carbamate moiety is performed using ethyl chloroformate or similar reagents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole core exhibit selective cytotoxicity against various cancer cell lines. For instance:

- HeLa Cells : The compound demonstrated significant cytotoxic effects in vitro, suggesting its potential as an anticancer agent.

- Mechanism of Action : The proposed mechanism includes the inhibition of specific enzymes involved in cancer cell proliferation and survival pathways .

Antioxidant and Antimicrobial Properties

The antioxidant properties of pyrazoles are well-documented. This compound has shown promising results in scavenging free radicals and reducing oxidative stress in cellular models. Additionally, antimicrobial activity has been observed against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition

Pyrazole derivatives are known to inhibit several enzymes, including:

- Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to anti-inflammatory effects.

- Aldose Reductase : This inhibition may provide therapeutic benefits in diabetic complications by reducing sorbitol accumulation .

Study 1: Anticancer Efficacy

In a controlled study, this compound was evaluated for its efficacy against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to standard chemotherapeutic agents.

Study 2: Antioxidant Activity Assessment

A series of assays were conducted to evaluate the antioxidant capacity of the compound using DPPH and ABTS radical scavenging tests. The results showed that the compound exhibited significant antioxidant activity, outperforming some known antioxidants .

Q & A

Q. Basic Research Focus

- FT-IR : Analyze carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the carbamate and pyrazole moieties. The N-H stretch (carbamate) appears at ~3200–3350 cm⁻¹ .

- NMR :

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm molecular weight, while fragmentation patterns validate functional groups .

How can X-ray crystallography and software like SHELXL resolve ambiguities in the molecular structure of this compound?

Q. Advanced Research Focus

- Single-Crystal Growth : Slow evaporation of dichloromethane/hexane mixtures yields diffraction-quality crystals .

- Refinement with SHELXL : Use high-resolution data (θ < 25°) to refine bond lengths and angles. Discrepancies in torsional angles (e.g., phenyl ring vs. pyrazole plane) can be resolved via iterative least-squares refinement .

- Mercury Visualization : Analyze packing motifs and hydrogen-bonding networks (e.g., N-H···O interactions) to validate intermolecular stability .

What computational methods (e.g., DFT) are recommended for studying the electronic properties and reactivity of this compound?

Q. Advanced Research Focus

- DFT Calculations : Use B3LYP/6-311G(d,p) to compute HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. These predict nucleophilic/electrophilic sites, aligning with experimental reactivity (e.g., carbamate hydrolysis) .

- Molecular Dynamics (MD) : Simulate solvation effects in water/ethanol mixtures to assess solubility limitations and aggregation behavior .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide structure-activity relationship (SAR) studies .

How can researchers address discrepancies between theoretical predictions and experimental results regarding stability or reactivity?

Q. Advanced Research Focus

- Contradiction Analysis :

- Thermal Stability : If experimental TGA shows decomposition at 200°C but DFT predicts higher stability, re-examine lattice energy contributions via crystallographic data .

- Reactivity Mismatches : If hydrolysis rates differ from DFT predictions, conduct pH-dependent kinetics to identify solvent or protonation effects .

- Validation Tools :

What strategies are effective in improving the aqueous solubility of this compound for biological testing?

Q. Advanced Research Focus

- Co-Solvent Systems : Use DMSO/water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- Salt Formation : React with sodium hydroxide to form water-soluble carboxylate salts, though this may alter bioactivity .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance bioavailability and reduce precipitation .

How can researchers design derivatives of this compound to enhance its biological activity?

Q. Advanced Research Focus

- SAR Modifications :

- Biological Screening : Use high-throughput assays (e.g., enzyme inhibition) to prioritize derivatives with IC₅₀ values <10 μM .

What are the critical considerations for ensuring reproducibility in the synthesis and characterization of this compound?

Q. Basic Research Focus

- Reagent Purity : Use ≥99% phenylhydrazine and anhydrous DMF-DMA to prevent side reactions .

- Standardized Protocols : Document reaction times (±5% deviation) and ambient humidity (<30%) to minimize variability .

- Data Reporting : Include full crystallographic tables (e.g., CIF files) and raw spectral data (e.g., NMR FIDs) for peer validation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.